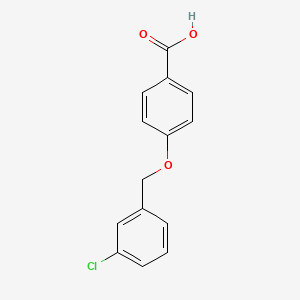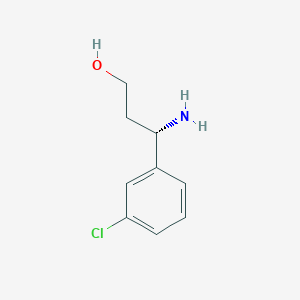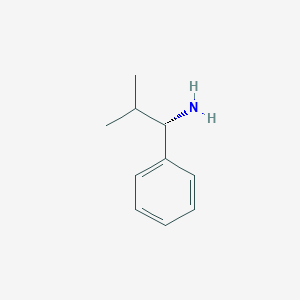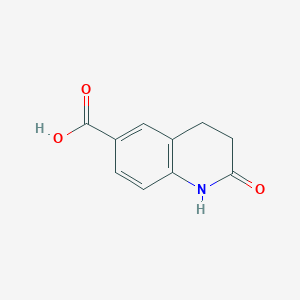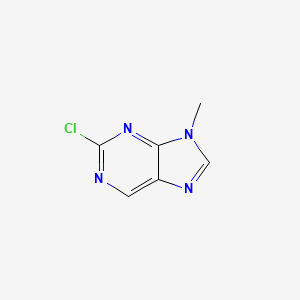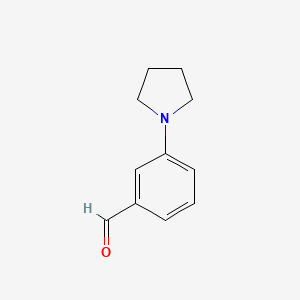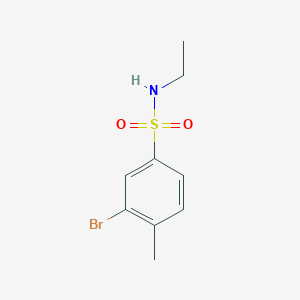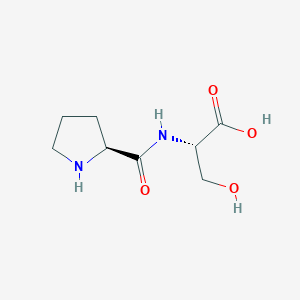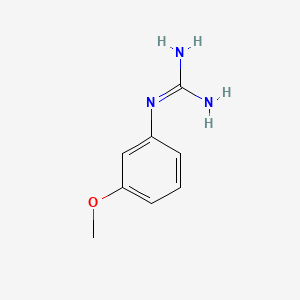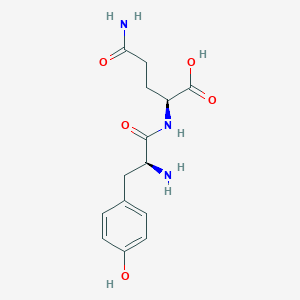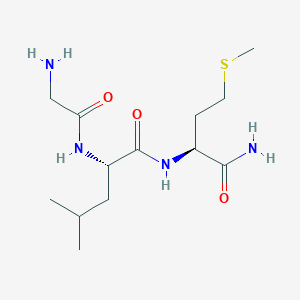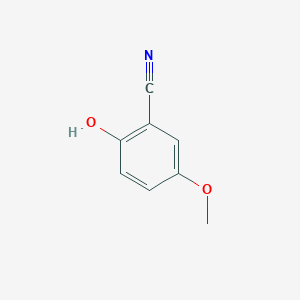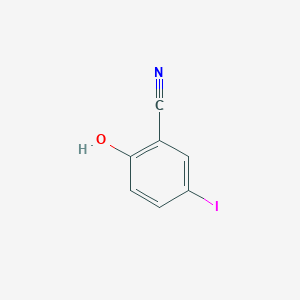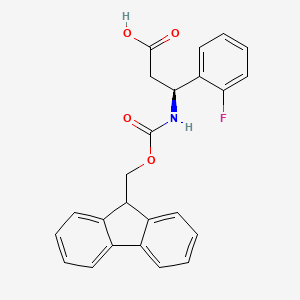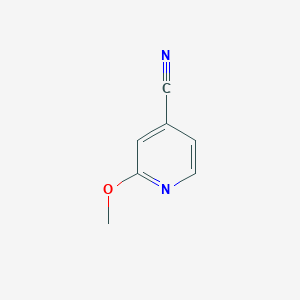
2-甲氧基异烟腈
概述
描述
2-Methoxyisonicotinonitrile is a chemical compound with the molecular formula C7H6N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Methoxyisonicotinonitrile involves heating a solution of 2-chloro-4-cyanopyridine and sodium methoxide in dioxane at reflux for 5 hours. The reaction mixture is then cooled to room temperature and left overnight in a refrigerator. The precipitate is filtered and washed with methanol to afford the title compound .Molecular Structure Analysis
The molecular structure of 2-Methoxyisonicotinonitrile is composed of a pyridine core flanked by two phenyl rings . Key interactions, such as π–π stacking and H⋯X contacts, play a significant role in the crystal’s inherent stability and characteristics .Physical And Chemical Properties Analysis
2-Methoxyisonicotinonitrile has a molecular weight of 134.14 g/mol. It is stored under inert atmosphere at room temperature . More detailed physical and chemical properties are not provided in the search results.科学研究应用
在化学和材料科学中的应用
发光材料的开发:2-甲氧基-6-(4-甲氧基-苯基)-4-对甲苯基-烟腈因其作为蓝光发射材料的潜力而受到探索。该化合物表现出良好的吸收和荧光特性,随着溶剂极性的变化表现出正溶剂化变色效应,表明其在光物理应用中的效用 (Ahipa 等,2014)。
染料敏化太阳能电池 (DSSC):2-甲氧基-4,6-双(4-(4-硝基苯乙烯基)苯基)烟腈已被用作 DSSC 中的共敏化染料,与传统器件相比显示出更高的效率。这一应用突出了其在太阳能技术中增强光谱覆盖范围和效率的作用 (Hemavathi 等,2019)。
缓蚀:研究表明,包括烟腈化合物在内的吡啶衍生物在酸性环境中充当钢的缓蚀剂。这表明其在材料保存和工业维护中的潜在应用 (Ansari 等,2015)。
生物医学研究
药物递送系统:携带 2-甲氧基雌二醇(一种结构相关的化合物)的聚乙二醇包覆的纳米粒子已被研究其作为癌症治疗中靶向药物递送系统的潜力。这突出了此类化合物在改善抗肿瘤药物临床应用中的作用 (León 等,2017)。
抗癌特性:2-甲氧基雌二醇已被确认为一种有效的抗癌剂,对非恶性细胞的毒性最小。它已显示出对结肠癌、乳腺癌、肺癌和骨肉瘤等多种癌症的疗效,表明其在癌症治疗中的潜力 (Zhou 等,2003)。
放射性药物应用:锝 99m 2-甲氧基异丁基异腈是一种放射性示踪剂,已证明在心肌灌注研究中有效,表明其在核医学和诊断成像中的应用 (Saadati 等,2016)。
安全和危害
The safety data sheet for 2-Methoxyisonicotinonitrile indicates that it should be handled with caution. The hazard statements include H302-H315-H319-H332-H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
2-methoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAZWLSRKMDRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428404 | |
| Record name | 2-methoxyisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyisonicotinonitrile | |
CAS RN |
72716-86-0 | |
| Record name | 2-methoxyisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

